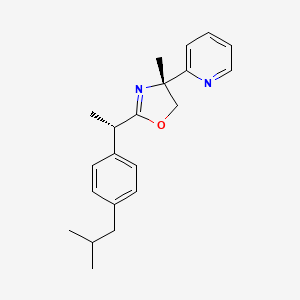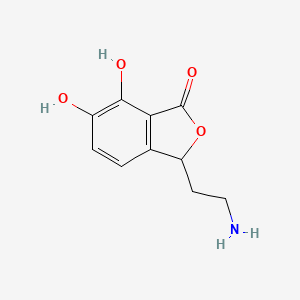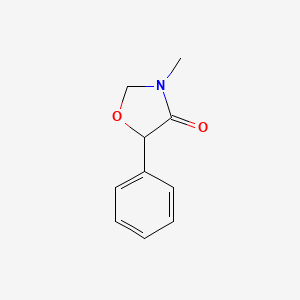
3-Methyl-5-phenyloxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-phenyloxazolidin-4-one is a heterocyclic organic compound with the molecular formula C10H11NO2. It is a member of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, along with a phenyl group and a methyl group attached to the ring.
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-5-phenyloxazolidin-4-one can be synthesized through various methods. One common synthetic route involves the reaction of phenylglycine with formaldehyde and methylamine. The reaction typically occurs in a solvent such as benzene and requires heating for several hours . Another method involves the cyclization of N-phenyl-N-methylglycine with phosgene under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high yield and minimal by-products.
化学反応の分析
Types of Reactions
3-Methyl-5-phenyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and occur under elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amines or alcohols.
科学的研究の応用
3-Methyl-5-phenyloxazolidin-4-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-5-phenyloxazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits, thereby preventing the growth and replication of bacteria . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-Methyl-5-phenyl-2-oxazolidinone: Similar in structure but differs in the position of the oxygen atom.
5-Phenyl-2-oxazolidinone: Lacks the methyl group present in 3-Methyl-5-phenyloxazolidin-4-one.
3-Phenyl-5-methyl-2-oxazolidinone: Similar but with different substitution patterns on the ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential antimicrobial activity make it particularly valuable in both research and industrial applications .
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
3-methyl-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H11NO2/c1-11-7-13-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChIキー |
ZZYRZYUJVGOJJS-UHFFFAOYSA-N |
正規SMILES |
CN1COC(C1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
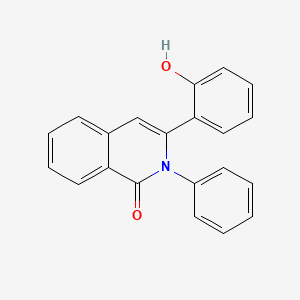


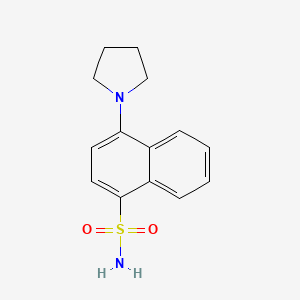
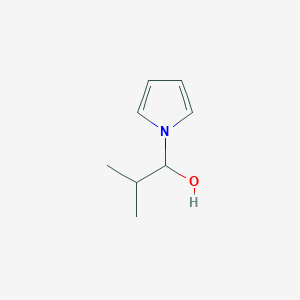
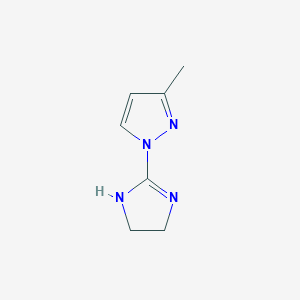

![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
